Chromium(III) hexafluoroacetylacetonate
Overview
Description
Chromium(III) hexafluoroacetylacetonate, with the chemical formula Cr(C5F6O2)3, is a coordination complex where a central chromium(III) ion is bonded to three hexafluoroacetylacetonate ligands. This compound is known for its unique properties, including high thermal stability and volatility, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(III) hexafluoroacetylacetonate is typically synthesized through the reaction of chromium(III) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium(III) ion. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. The use of automated systems and controlled environments ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Chromium(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions often involve other bidentate ligands.
Major Products:
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chromium(III) hexafluoroacetylacetonate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which chromium(III) hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets such as the beta subunit of mitochondrial ATP synthase. This interaction influences cellular energy production and metabolic regulation, extending beyond its classical effects on the insulin-signaling pathway . The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its versatility in scientific research .
Comparison with Similar Compounds
Chromium(III) acetylacetonate: Similar structure but lacks fluorine atoms, resulting in different solubility and thermal properties.
Chromium(III) chloride: A simpler chromium(III) compound with different reactivity and applications.
Uniqueness: Chromium(III) hexafluoroacetylacetonate stands out due to its high thermal stability, volatility, and solubility in non-aqueous solvents. These properties make it particularly suitable for applications requiring high temperatures and specific solvent environments.
Biological Activity
Chromium(III) hexafluoroacetylacetonate (Cr(hfac)₃) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and catalysis. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
This compound is characterized by its coordination complex structure, where chromium is coordinated with hexafluoroacetylacetonate ligands. The chemical formula is represented as Cr(C₅HF₆O₂)₃. The presence of fluorine atoms enhances the stability and solubility of the compound in organic solvents, making it suitable for various applications in biological and industrial contexts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromium(III) compounds, including Cr(hfac)₃. Research indicates that chromium(III) complexes can inhibit the proliferation of various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study: Colorectal Cancer
A study published in 2024 explored the effects of a novel chromium(III)-based compound on colorectal cancer (CRC). The findings revealed that a concentration of 2000 μg/mL significantly inhibited mesenchymal transition and reduced the migratory and invasive properties of oxaliplatin-resistant LoVo colon cancer cells. Furthermore, this compound induced apoptosis via the endoplasmic reticulum stress pathway, showcasing its potential as a therapeutic agent against chemotherapy-resistant CRC .
The biological activity of this compound may be attributed to several mechanisms:
- Redox Activity : Chromium(III) complexes exhibit redox-active properties that can influence cellular signaling pathways. This activity is crucial in modulating oxidative stress within cells, leading to apoptosis in cancerous cells.
- Metal Ion Interaction : Chromium ions can interact with cellular macromolecules, including DNA and proteins, potentially disrupting their function and leading to cell death.
Data Table: Biological Activity Summary
Toxicity and Safety Considerations
While chromium(III) compounds exhibit promising biological activities, safety assessments are crucial. The compound has been classified with certain hazard statements indicating skin and eye irritation risks. Proper handling procedures should be followed to mitigate exposure risks .
Properties
IUPAC Name |
chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPDQBCGOIWGE-JVUUZWNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6CrF18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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